Lotilaner

Beschreibung

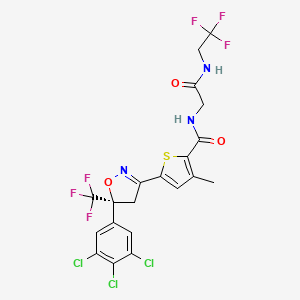

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKWFBCPLKNOCK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1)C2=NO[C@@](C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3F6N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027551 | |

| Record name | Lotilaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369852-71-0 | |

| Record name | Lotilaner | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1369852-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lotilaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369852710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lotilaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOTILANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEH4938D7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Lotilaner: A Novel Isoxazoline Ectoparasiticide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilaner is a potent ectoparasiticide belonging to the isoxazoline class of compounds, a relatively new and highly effective group of veterinary and human medicines.[1][2] It is the pure S-enantiomer of a molecule designed to selectively target the nervous system of invertebrates, leading to their rapid paralysis and death.[3][4][5] Initially developed for the treatment and prevention of flea and tick infestations in dogs and cats (Credelio™), lotilaner has recently been approved for human use as a topical ophthalmic solution (Xdemvy®) for the treatment of Demodex blepharitis.[1][3][6] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this significant advancement in parasiticide research.

Discovery and Development Pathway

The discovery of lotilaner is rooted in the broader exploration of the isoxazoline chemical class as a source of novel parasiticides.[7][8] The general drug discovery process for a new parasiticide is a multi-year endeavor involving the screening of vast chemical libraries, followed by lead optimization, and extensive safety and efficacy testing.

Caption: A generalized workflow for the discovery and development of a new parasiticide like lotilaner.

Mechanism of Action: Selective Inhibition of Invertebrate GABA-Gated Chloride Channels

Lotilaner's primary mechanism of action is the non-competitive antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in invertebrates.[1][2][4] To a lesser extent, it can also affect glutamate-gated chloride channels (GluCls).[7][8]

In the invertebrate nervous system, GABA is a major inhibitory neurotransmitter.[2] When GABA binds to its receptor on the chloride channel, it causes the channel to open, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus inhibiting nerve transmission.[2]

Lotilaner binds to a site on the GABACl distinct from the GABA binding site, and also different from the binding sites of older insecticides like fipronil.[1][4] This binding prevents the channel from opening, even when GABA is present. The blockade of the chloride ion influx leads to hyperexcitation of the parasite's nervous system, resulting in paralysis and rapid death.[2][3]

A key feature of lotilaner is its high selectivity for invertebrate GABACls over their mammalian counterparts.[1][3] This selectivity is the basis for its excellent safety profile in host animals and humans.[1][9]

References

- 1. What are the approved indications for Lotilaner? [synapse.patsnap.com]

- 2. What is the mechanism of Lotilaner? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lotilaner | C20H14Cl3F6N3O3S | CID 76959255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lotilaner - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and Efficacy of Topical Lotilaner Ophthalmic Solution 0.25% for the Treatment of Demodex Blepharitis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

chemical and physical properties of lotilaner for research

An In-depth Technical Guide on the Core Chemical and Physical Properties of Lotilaner for Research Professionals

Introduction

Lotilaner is a potent ectoparasiticide belonging to the isoxazoline class of compounds, a novel group of agents targeting invertebrate neurotransmitter receptors.[1] Initially developed for veterinary medicine to control flea and tick infestations in dogs and cats, its application has expanded to human medicine for the treatment of Demodex blepharitis.[2][3][4] Lotilaner's high efficacy and selectivity stem from its unique mode of action as a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) in arthropods.[5][6] This guide provides a detailed overview of the chemical and physical properties of lotilaner, experimental protocols for their determination, and its molecular mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Lotilaner is a synthetic compound characterized by its complex isoxazoline-thiophene scaffold.[7] As a pure S-enantiomer, it possesses greater biological activity than its R-enantiomer counterpart.[7][8] Its lipophilic nature is a key attribute, enhancing systemic absorption after oral administration.[1]

Data Summary

The core chemical and physical data for lotilaner are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 3-Methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide | [2] |

| CAS Number | 1369852-71-0 | [2] |

| Molecular Formula | C₂₀H₁₄Cl₃F₆N₃O₃S | [2][9][10][11][12] |

| Molecular Weight | 596.75 g·mol⁻¹ | [2] |

| Physical Form | White to beige powder | [13] |

| LogP (o/w) | 5.3 | [3][4] |

| pKa (Strongest Acidic) | 11.15 | [8] |

| pKa (Strongest Basic) | 0.94 | [8] |

| Solubility | DMSO: ≥ 100 mg/mL (167.57 mM) Water: Insoluble | [9][13][14][15] |

| Plasma Protein Binding | > 99.9% (Human) | [3][11][16] |

| Polymorphism | Exhibits polymorphism; multiple crystalline forms (e.g., LT1, LT2, LT3, LT4) have been identified and characterized by specific PXRD peaks. | [17][18][19] |

Mechanism of Action

Lotilaner exerts its parasiticidal effect by acting as a potent non-competitive antagonist of invertebrate GABA-gated chloride channels (GABACls) and, to a lesser extent, glutamate-gated chloride channels (GluCls).[1][6][20]

In the invertebrate nervous system, GABA is a primary inhibitory neurotransmitter.[20] When GABA binds to its receptor on the chloride channel, the channel opens, allowing an influx of chloride ions (Cl⁻).[20] This influx hyperpolarizes the neuron, making it less likely to fire and thus inhibiting nerve transmission.[21]

Lotilaner disrupts this process by binding to a site on the GABACl, stabilizing the channel in a closed or non-conducting state.[8][21] This action is non-competitive, meaning it does not compete with GABA for its binding site.[5] By blocking the influx of chloride ions, lotilaner prevents the inhibition of neuronal signaling.[3][20] This leads to uncontrolled nervous system activity, resulting in hyperexcitation, spastic paralysis, and ultimately the death of the parasite.[3][4][20]

A key advantage of lotilaner is its high selectivity for invertebrate channels. It shows little to no activity on mammalian GABA receptors at therapeutic concentrations, which accounts for its favorable safety profile in host species.[1][5][8] Furthermore, studies indicate that lotilaner binds to a site distinct from older insecticides like fipronil and dieldrin, allowing it to overcome resistance mechanisms that affect these agents.[5][6]

Experimental Protocols

This section details the methodologies for characterizing the key properties of lotilaner.

Solubility Determination

The solubility of lotilaner is determined using a stepwise protocol to assess its dissolution in various solvents.[22]

Objective: To determine the maximum soluble concentration of lotilaner in a given solvent (e.g., aqueous buffer, DMSO, ethanol).

Materials:

-

Lotilaner powder

-

Solvents of interest (e.g., cell culture media, DMSO, ethanol)

-

Glass test tubes

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath at 37°C

Procedure:

-

Initial High Concentration Test: Weigh approximately 10 mg of lotilaner into a glass tube. Add 0.5 mL of the test solvent to achieve an initial concentration of 20 mg/mL.[22]

-

Mechanical Mixing Sequence: a. Gently mix the tube at room temperature, then vortex for 1-2 minutes.[22] b. Visually inspect for dissolution. A chemical is considered dissolved if the solution is clear with no visible precipitate or cloudiness.[22] c. If undissolved, place the tube in a water bath sonicator for up to 5 minutes.[22] Re-inspect. d. If still undissolved, warm the solution to 37°C for up to 60 minutes.[22] Re-inspect.

-

Stepwise Dilution: If the compound remains insoluble at 20 mg/mL, increase the solvent volume by a factor of 10 (to a total of 5 mL) to test solubility at 2 mg/mL. Repeat the mechanical mixing sequence.[22]

-

Solvent Hierarchy: This procedure is typically performed in a hierarchical order of solvents, starting with aqueous media, followed by less polar solvents like DMSO or ethanol if solubility in aqueous media is poor.[22]

-

Documentation: Record the highest concentration at which lotilaner fully dissolves in each solvent.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution. The shake-flask method is a standard approach.

Objective: To determine the LogP value of lotilaner.

Materials:

-

Lotilaner

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or rotator

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Preparation: Prepare a stock solution of lotilaner in the aqueous phase.

-

Partitioning: Add equal volumes of the n-octanol and the aqueous lotilaner solution to a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) at a constant temperature to allow the lotilaner to partition between the two phases. Let the phases separate completely. Centrifugation can be used to accelerate phase separation.

-

Concentration Measurement: Carefully separate the two phases. Measure the concentration of lotilaner in both the n-octanol and aqueous phases using a validated analytical method like HPLC.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

-

P = [Lotilaner]octanol / [Lotilaner]aqueous

-

LogP = log10(P)

-

Characterization of Molecular Mode of Action

The interaction of lotilaner with its molecular target can be precisely characterized using electrophysiological techniques in a heterologous expression system.[6][23]

Objective: To quantify the inhibitory effect of lotilaner on invertebrate GABACls and determine its IC₅₀.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the target invertebrate GABACl subunit(s)

-

Two-electrode voltage clamp (TEVC) setup

-

Perfusion system

-

Solutions: GABA (agonist), lotilaner (antagonist), and recording buffer

Procedure:

-

Expression of Receptors: Inject Xenopus oocytes with the cRNA for the GABACl of interest. Incubate the oocytes for 2-5 days to allow for protein expression and insertion into the cell membrane.

-

Electrophysiological Recording: Place an oocyte in the recording chamber of the TEVC setup, impale it with two microelectrodes (voltage and current), and clamp the membrane potential (e.g., at -60 mV).

-

Establish Baseline: Perfuse the oocyte with GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a stable baseline current.[5]

-

Antagonist Application: Apply lotilaner at various concentrations, either by pre-application before GABA or by co-application with GABA.[5]

-

Measure Inhibition: Record the peak current induced by GABA in the presence of different concentrations of lotilaner.

-

Data Analysis: Normalize the current response at each lotilaner concentration to the baseline GABA response. Plot the percent inhibition against the logarithm of the lotilaner concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

- 1. What are the approved indications for Lotilaner? [synapse.patsnap.com]

- 2. Lotilaner - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lotilaner [sitem.herts.ac.uk]

- 8. go.drugbank.com [go.drugbank.com]

- 9. glpbio.com [glpbio.com]

- 10. Lotilaner CAS#: 1369852-71-0 [m.chemicalbook.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. KEGG DRUG: Lotilaner [kegg.jp]

- 13. Lotilaner ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 14. medkoo.com [medkoo.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Lotilaner | C20H14Cl3F6N3O3S | CID 76959255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. tdcommons.org [tdcommons.org]

- 18. US20250042885A1 - Solid state forms of lotilaner and process for preparation thereof - Google Patents [patents.google.com]

- 19. WO2023107660A1 - Solid state forms of lotilaner and process for preparation thereof - Google Patents [patents.google.com]

- 20. What is the mechanism of Lotilaner? [synapse.patsnap.com]

- 21. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Site of Lotilaner on Insect GABA-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the molecular target and mechanism of action of lotilaner, a potent ectoparasiticide from the isoxazoline class. It is intended for an audience with a strong background in neuropharmacology, entomology, and molecular biology. The document outlines lotilaner's specific interaction with insect γ-aminobutyric acid (GABA)-gated chloride channels (GABACls), presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Executive Summary

Lotilaner is a highly effective and selective ectoparasiticide that functions as a non-competitive antagonist of invertebrate GABA-gated chloride channels (GABACls).[1][2][3] These channels, particularly those containing the Resistance to Dieldrin (RDL) subunit, are critical for inhibitory neurotransmission in insects and acarines.[4][5] Lotilaner binds to an allosteric site within the transmembrane domain of the channel pore, distinct from the binding sites of older insecticides like fipronil and cyclodienes.[1][6] This interaction stabilizes the channel in a closed state, blocking the influx of chloride ions even in the presence of the neurotransmitter GABA.[7] The resulting disruption of inhibitory signaling leads to uncontrolled neuronal activity, paralysis, and ultimately the death of the arthropod.[7] A key feature of lotilaner is its high selectivity for invertebrate GABACls over their mammalian counterparts, conferring a favorable safety profile for use in veterinary and, more recently, human medicine.[1][7][8]

Mechanism of Action at the Molecular Level

The primary molecular target of lotilaner is the insect GABA-gated chloride channel, a pentameric ligand-gated ion channel (pLGIC) responsible for mediating fast inhibitory neurotransmission.[4][9]

-

Normal Channel Function: In a resting state, the GABACl is closed. Upon binding of the neurotransmitter GABA to its orthosteric site on the extracellular domain, the channel undergoes a conformational change, opening a central pore.[10][11] This allows chloride ions (Cl-) to flow into the neuron, down their electrochemical gradient. The influx of negative charge hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.[10][12]

-

Lotilaner's Antagonistic Action: Lotilaner acts as a non-competitive antagonist, also known as a negative allosteric modulator.[1][13] It does not bind to the same site as GABA. Instead, it targets a distinct allosteric site located within the channel's transmembrane domain (TMD).[6][7] By binding to this site, lotilaner stabilizes a non-conducting conformation of the channel, effectively locking it in a closed state.[7] This prevents the channel from opening, even when GABA is bound to its receptor site. The consequence is a blockade of inhibitory GABAergic signaling, leading to persistent neuronal excitation, paralysis, and death of the insect or acarine.[1][7]

Target Site Specificity and Selectivity

Lotilaner's efficacy and safety are rooted in its high selectivity for invertebrate GABACls. Studies have shown that lotilaner is a potent inhibitor of insect and acarine GABACls while exhibiting minimal to no activity on mammalian GABAA receptors at therapeutic concentrations.[1][7][8] This selectivity is attributed to subtle but critical differences in the amino acid sequences of the binding pocket between invertebrates and vertebrates.

Recent research has identified a key residue, a glycine at the third position (G3') in the third transmembrane domain (TMD3) of the insect RDL subunit, as being crucial for the binding of isoxazolines like lotilaner.[6] Vertebrate GABAA receptors typically possess a bulkier methionine residue at the equivalent position, which is thought to sterically hinder the binding of the insecticide.[6] This structural difference is a primary determinant of the selective toxicity of lotilaner.

Quantitative Data on Lotilaner Activity

The potency of lotilaner has been quantified across various invertebrate species using electrophysiological assays. The data consistently demonstrate its high affinity for insect and acarine GABACls.

Table 1: Inhibitory Potency of Lotilaner on Invertebrate GABA-Gated Chloride Channels

| Species | Receptor Subunit(s) | Assay Type | Lotilaner IC₅₀ (nM) | Fipronil IC₅₀ (nM) | Reference |

| Drosophila melanogaster (Fruit Fly) | RDL (Wild-Type) | TEVC | 2.15 ± 0.16 | 21.75 ± 1.15 | [1] |

| Drosophila melanogaster (Fruit Fly) | RDL (A301S Mutant) | TEVC | 3.44 ± 0.22 | 181.80 ± 11.20 | [1] |

| Lepeophtheirus salmonis (Sea Louse) | Ls-GABA1 | TEVC | 52.40 ± 4.54 | 164.85 ± 11.80 | [1] |

| Rhipicephalus microplus (Cattle Tick) | Rm-GABA | TEVC | 36.79 ± 4.39 | 25.56 ± 2.25 | [1] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the GABA-induced current. Data are presented as mean ± SEM. TEVC: Two-Electrode Voltage Clamp.

Table 2: Non-Competitive Antagonism Profile of Lotilaner

This table illustrates that lotilaner reduces the maximum response (Rₘₐₓ) to GABA without significantly shifting the concentration required to elicit a half-maximal response (EC₅₀), a hallmark of non-competitive antagonism.[1]

| Condition (on D. melanogaster RDL) | GABA EC₅₀ (µM) | Maximum Response (Rₘₐₓ %) | Reference |

| GABA alone (Control) | 9.29 ± 0.81 | 97.71 ± 2.45 | [1] |

| GABA + 0.1 µM Lotilaner | 6.33 ± 0.20 | 50.98 ± 0.47 | [1] |

| GABA + 1.0 µM Lotilaner | 6.27 ± 1.85 | 13.65 ± 1.12 | [1] |

Table 3: Selectivity Profile of Lotilaner

This table highlights the selectivity of lotilaner for invertebrate channels over mammalian receptors.

| Species | Receptor Subunit(s) | Lotilaner IC₅₀ (µM) | Reference |

| Canis lupus familiaris (Dog) | GABAA (α1β2γ2) | > 10 | [1] |

| Human / Canine | Various GABAA combinations | > 30 | [7][8] |

Detailed Experimental Protocols

The characterization of lotilaner's interaction with GABACls relies on established and robust methodologies in molecular pharmacology and electrophysiology.

Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This is the primary technique used to functionally assess the effect of compounds on ion channels expressed in a heterologous system.[1][2]

Objective: To measure the inhibitory effect of lotilaner on GABA-induced currents in oocytes expressing specific invertebrate GABACl subunits.

Methodology:

-

Gene Cloning and cRNA Synthesis: The full-length cDNA sequence encoding the target GABACl subunit (e.g., Drosophila melanogaster RDL) is cloned into an expression vector. The plasmid is then linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an appropriate RNA polymerase.

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The follicular membrane is enzymatically removed. Stage V–VI oocytes are selected and microinjected with a precise volume (e.g., 50 nL) of the synthesized cRNA solution.

-

Incubation and Receptor Expression: Injected oocytes are incubated for 2-5 days in a buffered solution (e.g., Barth's solution) at approximately 18°C to allow for the translation of cRNA and functional expression of the GABACls on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes filled with KCl (typically 3M), one for voltage sensing and one for current injection.

-

The oocyte membrane potential is clamped at a holding potential, usually -60 mV to -80 mV.

-

The endogenous ligand, GABA, is applied at its approximate EC₅₀ concentration to elicit a stable inward chloride current.

-

-

Compound Application and Data Acquisition:

-

Once a stable GABA-induced current is established, lotilaner is co-applied with GABA at increasing concentrations.

-

The peak current at each lotilaner concentration is recorded and expressed as a percentage of the control GABA response.

-

The resulting concentration-response data are fitted to a logistical equation to determine the IC₅₀ value.

-

Site-Directed Mutagenesis

This technique is used to pinpoint specific amino acid residues that are critical for drug binding and action.[6][14]

Objective: To assess the impact of specific amino acid substitutions in the GABACl on the inhibitory activity of lotilaner.

Methodology:

-

Mutation Design: Based on homology modeling or previous studies, a target amino acid residue suspected to be involved in lotilaner binding (e.g., G3' in TMD3) is selected.[6]

-

Primer Design: Oligonucleotide primers are designed to contain the desired nucleotide change that will result in the specific amino acid substitution in the protein.

-

Mutagenesis Reaction: A PCR-based method is used with a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type GABACl cDNA, incorporating the mutagenic primers.

-

Template Removal: The parental, non-mutated (wild-type) plasmid template is digested using a methylation-sensitive restriction enzyme, such as DpnI, leaving only the newly synthesized, mutated plasmids.

-

Transformation and Sequencing: The mutated plasmids are transformed into competent E. coli for amplification. Plasmids are then isolated and the entire gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Functional Analysis: The confirmed mutant plasmid is used to synthesize cRNA, which is then injected into Xenopus oocytes for functional testing via TEVC, as described in section 4.1. The IC₅₀ of lotilaner for the mutant receptor is determined and compared to that of the wild-type receptor. A significant increase in the IC₅₀ value for the mutant indicates that the mutated residue is critical for lotilaner binding or action.

Radioligand Binding Assay

While electrophysiology measures function, radioligand binding assays directly measure the physical interaction between a drug and its receptor.[15][16][17]

Objective: To determine the binding affinity (Kᵢ) of lotilaner for the GABACl.

Methodology:

-

Membrane Preparation: A source of the target receptor, such as insect head membranes or cultured cells heterologously expressing the receptor, is homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

-

Competition Binding:

-

A fixed concentration of a suitable radioligand that binds to the isoxazoline site (e.g., [³H]fluralaner) is incubated with the membrane preparation.

-

Parallel incubations are performed in the presence of increasing concentrations of unlabeled lotilaner (the "competitor").

-

A separate incubation with a high concentration of an unlabeled ligand is used to define non-specific binding.

-

-

Separation and Counting: After incubation to reach equilibrium, the reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The radioactivity trapped on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The amount of specific binding of the radioligand is calculated for each concentration of lotilaner. The data are plotted as percent specific binding versus the log concentration of lotilaner. The resulting sigmoidal curve is analyzed to determine the IC₅₀ of lotilaner, which is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

Lotilaner represents a significant advancement in ectoparasiticide development, characterized by its potent and selective action on invertebrate GABA-gated chloride channels. Its mechanism as a non-competitive antagonist, targeting a specific allosteric site within the transmembrane domain of the RDL subunit, has been thoroughly elucidated through robust electrophysiological and molecular techniques. The quantitative data underscore its high affinity for the insect target and its negligible interaction with mammalian receptors, providing a strong basis for its excellent safety and efficacy profile. The detailed experimental protocols outlined herein serve as a guide for the continued investigation of this important class of parasiticides and the fundamental neurobiology of their targets. This comprehensive understanding is vital for the development of next-generation insecticides and for effectively managing the potential for target-site resistance.

References

- 1. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. GABA - Wikipedia [en.wikipedia.org]

- 11. Insights into the binding of GABA to the insect RDL receptor from atomistic simulations: a comparison of models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 13. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

A Technical Guide to the Stereoisomerism of Lotilaner and the Potent Activity of its S-enantiomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the stereoisomeric properties of lotilaner, a member of the isoxazoline class of ectoparasiticides. It focuses on the differential biological activity of its enantiomers, highlighting the critical role of the S-enantiomer as the active pharmacophore. This document details the mechanism of action, presents comparative activity data, and outlines the experimental protocols used to elucidate these properties.

Introduction to Lotilaner and Stereoisomerism

Lotilaner is a potent ectoparasiticide used in both veterinary and human medicine to treat infestations by parasites such as fleas, ticks, and Demodex mites.[1][2] As a member of the isoxazoline family, its chemical structure contains a chiral center, meaning it exists as a pair of non-superimposable mirror-image isomers known as enantiomers.[3][4] These enantiomers are designated as the S- and R-enantiomers.[3] While they share identical chemical formulas and physical properties in an achiral environment, their three-dimensional arrangement is distinct.[5][6] This spatial difference is crucial in biological systems, where interactions with chiral macromolecules like receptors are highly specific, often leading to significant variations in pharmacological activity between enantiomers.[7][8]

Commercial formulations of lotilaner, such as Credelio™ and Xdemvy™, contain only the purified S-enantiomer, a decision rooted in the profound difference in biological activity between the two isomers.[3][9][10]

Mechanism of Action: Selective Antagonism of Invertebrate GABA-Gated Chloride Channels

The parasiticidal activity of lotilaner is achieved through its action on the nervous system of invertebrates.[11] The primary molecular target is the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl), a type of ligand-gated ion channel crucial for inhibitory neurotransmission in arthropods.[12][13]

The S-enantiomer of lotilaner functions as a potent, non-competitive antagonist of these channels.[3][12] Its binding to a unique site within the GABACl pore stabilizes the channel in a closed state.[1] This action blocks the influx of chloride ions into the neuron, which prevents hyperpolarization and disrupts normal nerve signaling. The resulting uncontrolled nervous activity leads to rapid paralysis and subsequent death of the parasite.[1][14]

A key feature of lotilaner is its high selectivity for invertebrate GABACls over their mammalian counterparts.[11][12] Studies have shown no significant activity on canine or human GABA receptors at concentrations up to 10-30 µM, which is over 1000 times the recommended therapeutic dose.[1][3] This selectivity is the foundation of its excellent safety profile for host species.[11]

Figure 1: Signaling pathway of Lotilaner's S-enantiomer at the invertebrate GABACl.

Quantitative Analysis of Enantiomer Activity

The decision to develop the S-enantiomer as a single-isomer drug is supported by clear quantitative data demonstrating its superior activity. The R-enantiomer is reported to exhibit approximately 100 times less biological activity than the S-enantiomer.[3] Electrophysiological studies have quantified the inhibitory effects of both enantiomers on invertebrate GABACls.

| Compound | Target Receptor | Assay Type | Key Finding | Reference |

| Lotilaner (S-enantiomer) | Invertebrate GABACls | Two-Electrode Voltage Clamp | Potent non-competitive antagonist. Significantly reduces the maximum GABA-elicited current (Rmax) without altering the GABA EC50. | [3] |

| AHC-2229544 (R-enantiomer) | Invertebrate GABACls | In vivo & In vitro assays | ~100-fold lower biological activity compared to the S-enantiomer. | [3] |

Note: Specific IC50 values for each enantiomer against various parasite receptors are detailed in specialized studies but are concisely summarized by the significant difference in potency.

Experimental Protocols

The determination of enantiomer-specific activity relies on two key experimental phases: the physical separation of the enantiomers and the subsequent biological assessment.

To study the individual enantiomers, the racemic mixture must first be resolved. Chiral HPLC is a standard and effective method for this purpose.[15][16]

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is used. CSPs are composed of a single enantiomer of a chiral compound immobilized on a support matrix (e.g., silica). Common CSPs include polysaccharide derivatives (e.g., cellulose, amylose), cyclodextrins, or protein-based phases.[15]

-

Mobile Phase: An appropriate solvent system (mobile phase) is selected to carry the racemic mixture through the column. The composition is optimized to achieve good separation (resolution).

-

Separation Principle: As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. One enantiomer forms a more stable, transient diastereomeric complex with the CSP and is retained longer, while the other enantiomer elutes more quickly.[16]

-

Detection and Collection: A detector (e.g., UV-Vis) records the elution of the separated enantiomers. The distinct fractions corresponding to the S- and R-enantiomers are then collected for subsequent analysis and biological assays. The chiral purity of the collected fractions is confirmed.[3]

Figure 2: Experimental workflow for the chiral separation of lotilaner enantiomers.

The TEVC technique using Xenopus laevis oocytes is a robust method for studying the function of ion channels and the effects of pharmacological agents.[12][13]

Methodology:

-

Receptor Expression: Oocytes from Xenopus laevis are harvested and injected with complementary RNA (cRNA) encoding the subunits of the target invertebrate GABACl. The oocytes are then incubated for several days to allow for the functional expression of the channels on their cell membrane.[3]

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode). The membrane potential is "clamped" at a fixed holding potential.

-

GABA Application: A solution containing GABA is perfused over the oocyte. The binding of GABA to the expressed GABACls opens the channels, causing an inward flow of chloride ions, which is measured as an electrical current.

-

Antagonist Application: To test the inhibitory activity of the lotilaner enantiomers, the oocyte is exposed to a solution containing a specific concentration of either the pure S- or R-enantiomer prior to or during the application of GABA.

-

Data Analysis: The reduction in the GABA-elicited current in the presence of the compound is measured. By testing a range of concentrations, a dose-response curve can be generated to determine parameters like IC50 and the nature of the antagonism (competitive vs. non-competitive).[3]

Figure 3: Workflow for assessing enantiomer activity using TEVC in Xenopus oocytes.

Conclusion

The parasiticidal efficacy of lotilaner is almost exclusively attributed to its S-enantiomer. This enantiomer acts as a potent and highly selective non-competitive antagonist at invertebrate GABA-gated chloride channels, leading to parasite death while maintaining a wide margin of safety for the host. The R-enantiomer is largely inactive. This pronounced enantioselectivity underscores the importance of stereochemistry in drug design and development. The use of the pure S-enantiomer in therapeutic products maximizes efficacy and minimizes potential off-target effects or metabolic burden that could be associated with the inactive R-enantiomer. This technical overview provides the foundational knowledge for researchers engaged in the study of isoxazolines and the broader field of stereoselective pharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lotilaner | C20H14Cl3F6N3O3S | CID 76959255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedgrid.com [biomedgrid.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. mdpi.com [mdpi.com]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of lotilaner following a single oral or intravenous administration in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. What are the approved indications for Lotilaner? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ec.europa.eu [ec.europa.eu]

- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jackwestin.com [jackwestin.com]

The Molecular Basis of Lotilaner's Selectivity for Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lotilaner, a member of the isoxazoline class of parasiticides, exhibits remarkable selectivity for invertebrates, ensuring potent efficacy against ectoparasites such as fleas and ticks while maintaining a high safety margin for vertebrate hosts. This selectivity is fundamentally rooted in the differential molecular architecture of its target, the γ-aminobutyric acid-gated chloride channels (GABACls), between invertebrates and vertebrates. This technical guide provides an in-depth exploration of the molecular underpinnings of this selectivity, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and methodologies.

The Target: GABA-Gated Chloride Channels

In both invertebrates and vertebrates, GABA is a major inhibitory neurotransmitter. It exerts its effects by binding to and activating GABACls, which are ligand-gated ion channels. The activation of these channels leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, an inhibition of nerve impulse transmission. Disruption of this process can lead to hyperexcitation, paralysis, and death.

The key to lotilaner's selectivity lies in the structural and compositional differences between the GABACls of invertebrates and the GABAA receptors of vertebrates.

-

Invertebrate GABACls: In insects and other arthropods, the predominant functional GABACls are often homomeric pentamers composed of a single type of subunit known as RDL ("Resistance to Dieldrin").[1][2] This structural simplicity presents a relatively uniform target.

-

Vertebrate GABAA Receptors: In contrast, vertebrate GABAA receptors are typically heteropentameric, assembled from a diverse array of subunits (e.g., α, β, γ, δ).[1][3] This heterogeneity in subunit composition results in a wide variety of receptor subtypes with different pharmacological properties.[3]

Mechanism of Action and Selectivity

Lotilaner acts as a non-competitive antagonist of GABACls.[4][5] This means it does not compete with the natural ligand, GABA, for its binding site. Instead, it binds to a distinct site within the channel pore, effectively blocking chloride ion influx even when GABA is bound.[6][7] This mode of action is distinct from classical open-channel blockers like fipronil.[6]

The profound selectivity of lotilaner for invertebrate GABACls is demonstrated by its potent inhibitory activity on these channels compared to its negligible effect on vertebrate GABAA receptors.[4][5]

Quantitative Analysis of Lotilaner's Potency

The following table summarizes the inhibitory concentrations (IC50) of lotilaner on GABACls from various invertebrate species and its lack of activity on a representative vertebrate GABAA receptor. The data clearly illustrates the significant potency differential that forms the basis of its selective toxicity.

| Target Organism | Receptor | IC50 (nM) | Reference |

| Drosophila melanogaster (fly) | DmS-GABA (RDL, wild-type) | 27.5 | [4] |

| Drosophila melanogaster (fly) | DmR2-GABA (dieldrin/fipronil-resistant) | 44.0 | [4] |

| Rhipicephalus microplus (tick) | Rm-GABA (RDL) | 6.4 | [4] |

| Lepeophtheirus salmonis (sea louse) | Ls-GABA1 (RDL) | 2.9 | [4] |

| Canis lupus familiaris (dog) | Cl-GABAA α1β2γ2 | >10,000 | [4][5] |

Lower IC50 values indicate higher potency.

Molecular Determinants of Selectivity

Recent research has pinpointed specific amino acid residues within the GABACl that are critical for isoxazoline binding and selectivity. A key finding is the role of a glycine residue at the third position (G3') in the third transmembrane domain (TMD3) of the invertebrate RDL subunit.[8] Vertebrate GABAA receptors typically possess a methionine at the equivalent position.[8]

-

Invertebrate RDL Subunit (High Affinity): The presence of a small glycine residue (G3') in the channel lining is thought to create a binding pocket that favorably accommodates lotilaner.

-

Vertebrate GABAA Subunit (Low Affinity): The bulkier methionine residue at the corresponding position in vertebrate receptors is proposed to sterically hinder the binding of lotilaner, thus preventing channel blockade.[8]

Experimental Protocols

The primary method for characterizing the activity of compounds like lotilaner on ligand-gated ion channels is two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes.[4][5]

Detailed Methodology: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes

-

Gene Identification and cDNA Cloning:

-

The full-length cDNA sequences encoding the GABACl subunits from the target invertebrate species (e.g., D. melanogaster, R. microplus) and the vertebrate host (e.g., C. lupus familiaris GABAA subunits) are identified and cloned into an expression vector.[4]

-

-

cRNA Synthesis:

-

The cloned cDNA is linearized and used as a template for in vitro transcription to synthesize capped RNA (cRNA).

-

-

Oocyte Preparation and Injection:

-

Oocytes are surgically harvested from female Xenopus laevis frogs.

-

The oocytes are defolliculated (the surrounding follicular cell layer is removed) using collagenase treatment.

-

A nanoliter-scale injection system is used to inject the synthesized cRNA into the cytoplasm of the oocytes. For heteromeric receptors, a mixture of cRNAs for each subunit is injected.

-

Injected oocytes are incubated for 24-48 hours to allow for the expression and assembly of functional receptor channels on the oocyte membrane.[9]

-

-

Electrophysiological Recording:

-

An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a standard saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The oocyte membrane potential is clamped at a holding potential (typically -60 to -80 mV).

-

The agonist (GABA) is applied to the oocyte to elicit an inward chloride current, which is measured by the amplifier.

-

To determine the IC50, increasing concentrations of lotilaner are co-applied with a fixed concentration of GABA (usually the EC50 concentration, the concentration that elicits a half-maximal response).[4]

-

The reduction in the GABA-elicited current by lotilaner is measured and plotted against the lotilaner concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: GABAergic signaling pathway and the inhibitory action of lotilaner.

Experimental Workflow

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Logical Relationship of Selectivity

Caption: Logical flow of lotilaner's selective toxicity.

Conclusion

The remarkable selectivity of lotilaner for invertebrates is a testament to the power of targeting species-specific differences at the molecular level. Its potent, non-competitive antagonism of the structurally distinct invertebrate GABA-gated chloride channels, contrasted with its inertness towards vertebrate GABAA receptors, underpins its exceptional efficacy and safety profile. The identification of key amino acid residues, such as the G3' glycine in the RDL subunit, provides a clear molecular rationale for this selectivity and offers valuable insights for the future development of even more targeted and effective antiparasitic agents. The experimental framework provided by two-electrode voltage-clamp electrophysiology remains a cornerstone in the characterization of such compounds and the elucidation of their precise mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. GABA receptor subunit composition relative to insecticide potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the approved indications for Lotilaner? [synapse.patsnap.com]

- 7. What is the mechanism of Lotilaner? [synapse.patsnap.com]

- 8. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]

initial studies on lotilaner's efficacy against fleas and ticks

An In-depth Technical Guide on the Core Initial Studies of Lotilaner's Efficacy Against Fleas and Ticks

Introduction

Lotilaner is a novel ectoparasiticide belonging to the isoxazoline class of compounds, developed for the treatment of flea and tick infestations in dogs and cats.[1][2] As a pure S-enantiomer, it is formulated in flavored chewable tablets (Credelio™).[1] Preclinical studies have demonstrated that lotilaner, when administered orally, results in a rapid knockdown of fleas and ticks, with sustained killing activity for at least one month, alongside a wide margin of safety.[3][4] This technical guide provides a comprehensive overview of the initial studies that established the efficacy and core pharmacological properties of lotilaner.

Mechanism of Action

Lotilaner is a potent non-competitive antagonist of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in invertebrates.[5] This antagonism blocks the transmission of neuronal signals, leading to paralysis and rapid death of fleas and ticks.[6][7] The action of lotilaner is specific to arthropods, as it does not significantly bind to the same channels in mammals, ensuring a high safety profile for the treated animals.[5][6] It is suggested that lotilaner may migrate within the pore of the GABACl to stabilize the channel in a closed state.[6] Studies have shown no cross-resistance with dieldrin or fipronil resistance mutations, indicating a potentially different binding site from other GABACl blockers.[5]

Caption: Lotilaner's antagonistic action on invertebrate GABA-gated chloride channels.

Pharmacokinetics

Following oral administration, lotilaner is readily absorbed, with peak blood concentrations reached within two hours in fed dogs and four hours in fed cats.[1][8] The terminal half-life is approximately 30.7 days in dogs and 33.6 days in cats.[1][8] Food significantly enhances the absorption, leading to an oral bioavailability of over 80% in dogs.[1] The long half-life ensures that effective blood concentrations are maintained for the entire dosing interval.[7]

| Parameter | Dogs (Fed) | Cats (Fed) |

| Tmax (Time to Peak Concentration) | 2 hours[1] | 4 hours[8] |

| Terminal Half-life (T½) | 30.7 days[1] | 33.6 days[8] |

| Bioavailability | >80%[1] | - |

| Clearance | 0.18 L/kg/day[1] | 0.13 L/kg/day[8] |

| Volume of Distribution (Vz) | 6.35 L/kg[1] | 5.34 L/kg[8] |

Efficacy Against Fleas (Ctenocephalides felis)

Initial studies demonstrated lotilaner's rapid onset of action and sustained efficacy against fleas.

Speed of Kill Studies

Laboratory studies were conducted to determine how quickly lotilaner kills existing flea infestations.

Experimental Protocol:

-

Subjects: Healthy Beagle dogs were used in these studies.[9][10]

-

Acclimation and Infestation: Dogs were acclimated and then infested with adult Ctenocephalides felis.[10]

-

Treatment: A treatment group received lotilaner orally at the minimum recommended dose of 20 mg/kg, while a control group remained untreated.[9][10]

-

Flea Counts: Whole-body flea counts were performed at specific time points post-treatment (e.g., 30 minutes, 1, 2, 4, 8, and 12 hours) to assess the number of live and dead fleas.[9][10]

-

Efficacy Calculation: Efficacy was calculated by comparing the mean flea counts in the treated group to the control group.[10]

Results: Lotilaner began to kill fleas within 2 hours of administration, achieving 99.6% efficacy within 8 hours.[9][10] Against subsequent re-infestations throughout the month, efficacy at 4 hours remained above 97%, and at 12 hours, it was 100%.[9]

| Time Post-Treatment (Day 0) | Geometric Mean Flea Reduction (%) |

| 2 Hours | 64.0%[9][10] |

| 4 Hours | 89.9%[9] |

| 8 Hours | 99.6%[9][10] |

| 12 Hours | 100%[9] |

Field Efficacy Studies

Field studies were designed to evaluate the effectiveness of lotilaner in a real-world setting in client-owned dogs.

Experimental Protocol:

-

Enrollment: Households with dogs having at least 10 fleas were enrolled.[3][11]

-

Randomization: Households were randomized to treat their dogs with either lotilaner (minimum dose of 20 mg/kg) or a control product (e.g., afoxolaner) once a month for three months.[3][11]

-

Administration: Owners administered the treatments on Days 0, 30, and 60.[3][11]

-

Flea Counts: Flea counts were performed on the primary dog in each household on Days 30, 60, and 90.[3][11]

-

Assessment: The percentage reduction in flea counts from baseline was the primary measure of efficacy. Signs of flea allergy dermatitis (FAD) were also assessed.[3]

Results: A single administration of lotilaner was over 99% effective in reducing mean flea counts within 30 days.[3][4] Three consecutive monthly treatments led to a 100% reduction in flea infestations.[3][11] By day 90, 100% of lotilaner-treated dogs were flea-free.[3]

| Day of Assessment | Geometric Mean Flea Count Reduction (%) |

| Day 30 | 99.3%[3][11] |

| Day 60 | 99.9%[3][11] |

| Day 90 | 100%[3][11] |

digraph "Flea Efficacy Study Workflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];Start [label="Start: Dog Selection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Infestation [label="Day -2: Infest with\nC. felis", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Day 0: Randomize Groups", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Day 0: Administer Lotilaner\n(min. 20 mg/kg)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Control [label="Day 0: Untreated Control", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FleaCount [label="Perform Flea Counts at\n2, 4, 8, 12 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Reinfestation [label="Weekly Re-infestation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SustainedCount [label="Assess Efficacy at\nDays 7, 14, 21, 28, 35", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End of Study", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Infestation; Infestation -> Randomization; Randomization -> Treatment [label="Group 1"]; Randomization -> Control [label="Group 2"]; Treatment -> FleaCount; Control -> FleaCount; FleaCount -> Reinfestation; Reinfestation -> SustainedCount; SustainedCount -> End; }

Caption: Generalized workflow for a laboratory flea efficacy and speed of kill study.

Efficacy Against Ticks

Initial studies also confirmed lotilaner's high efficacy against a broad range of tick species.

Laboratory Efficacy Studies

Controlled laboratory studies evaluated the efficacy of lotilaner against induced infestations of various tick species.

Experimental Protocol:

-

Subjects: Purpose-bred dogs or cats were used.

-

Infestation: Animals were infested with specific tick species (e.g., Ixodes ricinus, Rhipicephalus sanguineus, Dermacentor reticulatus, Amblyomma americanum).[12]

-

Treatment: Animals were treated with a single oral dose of lotilaner at the recommended minimum dose (20 mg/kg for dogs, 6 mg/kg for cats).[8][12]

-

Tick Counts: Ticks were counted at 24 and 48 hours after treatment and after subsequent re-infestations to determine the efficacy.[12]

Results: Lotilaner demonstrated high efficacy against key European and North American tick species.[12] For I. ricinus, ticks present at the time of treatment were killed within 4-8 hours.[12] Efficacy against the three dominant European tick species was shown to be at least 95% through 35 days after treatment.[13]

Field Efficacy Studies

A multi-center field study was conducted across Europe to assess efficacy against natural tick infestations.

Experimental Protocol:

-

Enrollment: Client-owned dogs with existing tick infestations were enrolled in Germany, Hungary, and Portugal.[13]

-

Randomization: Dogs were randomized to receive monthly treatments of either lotilaner or a fipronil/(S)-methoprene (FSM) topical solution.[13]

-

Tick Counts: Live, attached ticks were counted on Days 7, 14, 28, 42, 56, 70, and 84.[13]

-

Efficacy Calculation: Efficacy was based on the percent reduction in geometric mean tick counts from baseline.[13]

Results: Lotilaner was highly effective, with a greater than 98% reduction in live ticks from the first assessment on Day 7 through Day 56.[13] By Days 70 and 84, 100% of the dogs treated with lotilaner were free of ticks.[13]

| Day of Assessment | Geometric Mean Tick Count Reduction (%) |

| Day 7 | >98%[13] |

| Day 56 | >98%[13] |

| Day 70 | 100%[13] |

| Day 84 | 100%[13] |

digraph "Tick Efficacy Study Workflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];Start [label="Start: Enroll Client-Owned Dogs\nwith Natural Tick Infestations", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Day 0: Baseline Tick Count", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Day 0: Randomize Groups", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment_L [label="Administer Lotilaner\n(Monthly for 3 months)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_C [label="Administer Control Product\n(e.g., Fipronil)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Assessments [label="Perform Tick Counts on\nDays 7, 14, 28, 42, 56, 70, 84", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Calculate Percent Reduction\nfrom Baseline", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End of Study", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Baseline; Baseline -> Randomization; Randomization -> Treatment_L [label="Lotilaner Group"]; Randomization -> Treatment_C [label="Control Group"]; Treatment_L -> Assessments; Treatment_C -> Assessments; Assessments -> DataAnalysis; DataAnalysis -> End; }

Caption: Generalized workflow for a field study on tick efficacy.

Safety Studies

The safety of lotilaner has been demonstrated in comprehensive studies. In healthy Beagle puppies starting at 8 weeks of age, lotilaner was administered orally once a month for 8 months at one, three, and five times the maximum recommended dose.[14] No treatment-related adverse effects were observed on body weight, food consumption, or in physical, neurological, and electrocardiographic examinations.[14] Similarly, a study in 8-week-old kittens administering up to five times the maximum recommended dose for eight consecutive months found that lotilaner was well-tolerated.[2]

Conclusion

The initial studies on lotilaner firmly established its profile as a fast-acting, effective, and safe oral ectoparasiticide for dogs and cats. Its mechanism of action provides targeted and potent activity against the nervous systems of fleas and ticks. Pharmacokinetic data confirm rapid absorption and a long half-life, supporting a convenient monthly dosing schedule. Efficacy studies, in both controlled laboratory and real-world field settings, have consistently demonstrated that lotilaner provides rapid and sustained killing of fleas and a wide variety of tick species, significantly reducing infestations and improving clinical signs of flea allergy dermatitis. These foundational studies underscore the value of lotilaner in the management of common ectoparasites in companion animals.[2]

References

- 1. The intravenous and oral pharmacokinetics of lotilaner in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 3. researchgate.net [researchgate.net]

- 4. A randomized, controlled field study to assess the efficacy and safety of lotilaner flavored chewable tablets (Credelio™) in eliminating fleas in client-owned dogs in the USA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. assets.elanco.com [assets.elanco.com]

- 8. Pharmacokinetics of lotilaner following a single oral or intravenous administration in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of the onset of lotilaner (Credelio™) speed of kill of fleas on dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A randomized, controlled field study to assess the efficacy and safety of lotilaner flavored chewable tablets (Credelio™) in eliminating fleas in client-owned dogs in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lotilaner - a novel systemic tick and flea control product for dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A randomized, controlled study to assess the efficacy and safety of lotilaner (Credelio™) in controlling ticks in client-owned dogs in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Lotilaner Using Xenopus Oocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilaner, a member of the isoxazoline class of parasiticides, is a potent inhibitor of invertebrate γ-aminobutyric acid (GABA)-gated chloride channels (GABACls).[1][2] This selective action on arthropod neuronal signaling pathways makes it an effective ectoparasiticide with a wide safety margin in mammals. The Xenopus laevis oocyte expression system is a robust and widely used platform for the heterologous expression of ion channels and receptors, providing an ideal in vitro model to characterize the pharmacological properties of compounds like lotilaner.[3][4][5]

These application notes provide detailed protocols for the functional expression of insect GABACls in Xenopus oocytes and the subsequent electrophysiological assessment of lotilaner's activity. The included data and methodologies are intended to guide researchers in establishing similar assays for compound screening and mechanism of action studies.

Mechanism of Action of Lotilaner

Lotilaner acts as a non-competitive antagonist of invertebrate GABACls.[1][2] In the insect central nervous system, GABA is a major inhibitory neurotransmitter. The binding of GABA to its receptor, a ligand-gated chloride ion channel, leads to the influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of nerve impulse transmission. Lotilaner binds to a site on the GABACl distinct from the GABA binding site, allosterically modulating the channel to prevent its opening, even in the presence of GABA.[1][2] This blockade of the inhibitory signal results in hyperexcitation, paralysis, and ultimately the death of the arthropod.[6] A key advantage of lotilaner is its high selectivity for invertebrate GABACls over their mammalian counterparts, which is the basis for its excellent safety profile in treated animals.[1][7]

Figure 1. Signaling pathway of GABA and the inhibitory action of lotilaner.

Data Presentation

The following tables summarize the quantitative data on the activity of lotilaner and other GABACl antagonists on GABA receptors from different species expressed in Xenopus oocytes.

Table 1: Potency of GABA on Various GABA-gated Chloride Channels

| Receptor Origin | Subunit | GABA EC₅₀ (µM) |

| Drosophila melanogaster (Fruit fly) | Rdl (wild-type) | 29.8 |

| Drosophila melanogaster (Fruit fly) | Rdl (dieldrin-resistant) | 22.1 |

| Lepeophtheirus salmonis (Sea louse) | GABACl | 1.8 |

| Rhipicephalus microplus (Cattle tick) | GABACl | 11.2 |

| Canis lupus familiaris (Dog) | α1β2γ2 | 2.5 |

Data sourced from Rufener et al. (2017).

Table 2: Inhibitory Activity of Lotilaner and Other Antagonists on GABA-gated Chloride Channels

| Compound | Receptor Origin | Subunit | IC₅₀ (µM) |

| Lotilaner | Drosophila melanogaster | Rdl (wild-type) | 0.006 |

| Drosophila melanogaster | Rdl (dieldrin-resistant) | 0.007 | |

| Lepeophtheirus salmonis | GABACl | 0.021 | |

| Rhipicephalus microplus | GABACl | 0.033 | |

| Canis lupus familiaris | α1β2γ2 | >10 | |

| Fipronil | Drosophila melanogaster | Rdl (wild-type) | 0.003 |

| Drosophila melanogaster | Rdl (dieldrin-resistant) | 0.280 | |

| Dieldrin | Drosophila melanogaster | Rdl (wild-type) | 0.008 |

| Drosophila melanogaster | Rdl (dieldrin-resistant) | 2.4 |

Data sourced from Rufener et al. (2017).

Experimental Protocols

The following protocols are based on methodologies described for the expression of insect GABACls in Xenopus oocytes and their characterization using two-electrode voltage-clamp (TEVC) electrophysiology.[1][2][3]

Protocol 1: Preparation of cRNA for Microinjection

-

Gene Cloning and Plasmid Linearization:

-

The gene encoding the insect GABACl subunit of interest (e.g., the Rdl subunit from Drosophila melanogaster) is cloned into a suitable expression vector (e.g., pSP64T).

-

The plasmid DNA is then linearized downstream of the gene insert using a suitable restriction enzyme.

-

-

In Vitro Transcription:

-

The linearized plasmid is used as a template for in vitro transcription to synthesize capped complementary RNA (cRNA) using a commercially available kit (e.g., mMESSAGE mMACHINE SP6 Transcription Kit).

-

The resulting cRNA is purified and its concentration and quality are assessed by spectrophotometry and gel electrophoresis.

-

Protocol 2: Xenopus Oocyte Preparation and Microinjection

-

Oocyte Harvesting and Defolliculation:

-

Oocytes are surgically harvested from mature female Xenopus laevis.

-

The ovarian lobes are treated with collagenase to remove the follicular cell layer, yielding individual oocytes.

-

-

cRNA Microinjection:

-

Stage V-VI oocytes are selected for injection.

-

Using a microinjector, a known amount of the prepared cRNA (typically 10-50 ng) is injected into the cytoplasm of each oocyte.

-

Injected oocytes are incubated in a suitable medium (e.g., Barth's solution) at 16-18°C for 2-5 days to allow for receptor expression.

-

Figure 2. Workflow for cRNA preparation and Xenopus oocyte microinjection.

Protocol 3: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

-

Oocyte Placement and Impalement:

-

An injected oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

-

-

Electrophysiological Recording:

-

The oocyte membrane potential is clamped at a holding potential of -60 to -80 mV.

-

The baseline current is allowed to stabilize.

-

-

Compound Application and Data Acquisition:

-

To determine the EC₅₀ of GABA, increasing concentrations of GABA are applied to the oocyte, and the resulting inward chloride currents are recorded.

-

To determine the IC₅₀ of lotilaner, a fixed, sub-maximal concentration of GABA (typically the EC₅₀ concentration) is co-applied with increasing concentrations of lotilaner. The inhibition of the GABA-induced current is then measured.

-

Washout periods with the standard saline solution are performed between compound applications.

-

Data is acquired and analyzed using appropriate software to determine dose-response relationships and calculate EC₅₀ and IC₅₀ values.

-

Figure 3. Experimental workflow for two-electrode voltage-clamp electrophysiology.

Conclusion

The Xenopus oocyte expression system, coupled with TEVC electrophysiology, provides a powerful and reliable method for the detailed in vitro characterization of the interactions between lotilaner and its target, the invertebrate GABA-gated chloride channel. The protocols and data presented here serve as a comprehensive guide for researchers aiming to investigate the pharmacology of lotilaner and other novel parasiticides, facilitating the discovery and development of new and effective animal health products.

References

- 1. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xenopus Oocytes: A Tool to Decipher Molecular Specificity of Insecticides towards Mammalian and Insect GABA—A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Establishing an In Vivo Animal Model for Lotilaner Efficacy Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing a robust in vivo animal model to test the efficacy of the isoxazoline ectoparasiticide, lotilaner. The following sections outline the necessary components for conducting these studies, from understanding the mechanism of action to detailed experimental procedures and data presentation.

Introduction to Lotilaner

Lotilaner is a potent and selective inhibitor of the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in insects and acarines.[1][2][3][4][5] This mode of action leads to the rapid paralysis and death of ectoparasites such as fleas and ticks.[1][2][6] Its high selectivity for invertebrate GABACls over mammalian counterparts contributes to its excellent safety profile in host animals like dogs and cats.[1][3][4] Lotilaner is administered orally and is rapidly absorbed, with its bioavailability enhanced when given with food.[7][8] It has a long terminal half-life, ensuring sustained efficacy for at least one month.[7][8][9]

Mechanism of Action

Lotilaner acts as a non-competitive antagonist of GABA-gated chloride channels in invertebrates. By binding to these channels, it blocks the influx of chloride ions into nerve cells, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.[2][3][6] This mechanism is distinct from older insecticides, and lotilaner has shown no cross-resistance with compounds like fipronil or dieldrin.[1][3][4]

Caption: Mechanism of action of lotilaner on invertebrate GABA-gated chloride channels.

In Vivo Efficacy Models: Dogs and Cats

Dogs and cats are the primary target species for lotilaner products and are therefore the most relevant in vivo models for efficacy testing.[2][10] Studies have demonstrated high efficacy against various flea and tick species in both dogs and cats.[9][11][12][13]

Quantitative Efficacy Data

The following tables summarize the efficacy of lotilaner against common ectoparasites in dogs and cats from various studies.

Table 1: Efficacy of Lotilaner Against Fleas (Ctenocephalides felis) in Dogs

| Time Post-Treatment | Efficacy (%) at 4 hours | Efficacy (%) at 6 hours | Efficacy (%) at 8 hours | Efficacy (%) at 12 hours |

| Day 0 | 89.9 | 99.2 | 99.9 | 100 |

| Day 7 | >97 | - | >99 | 100 |

| Day 14 | >97 | - | >99 | 100 |

| Day 21 | >97 | - | >99 | 100 |

| Day 28 | >97 | - | >99 | 100 |

| Day 35 | >97 | - | >99 | 100 |

| Data sourced from a study on the speed of flea kill of lotilaner in dogs.[9] |

Table 2: Efficacy of Lotilaner Against Ticks in Dogs (48 hours post-infestation)

| Tick Species | Day 2 | Day 9 | Day 16 | Day 23 | Day 30 | Day 37 |

| Dermacentor variabilis | 100 | >99 | >99 | >99 | >99 | 98.0 |

| Rhipicephalus sanguineus | 100 | 100 | 100 | 100 | 100 | 100 |

| Amblyomma americanum | 100 | >99 | >99 | >99 | >99 | - |

| Ixodes scapularis | 100 | >99 | 98.4 | >99 | >99 | - |

| Data compiled from studies on the efficacy of lotilaner against four common tick species in North America.[13] |

Table 3: Efficacy of Lotilaner Against Fleas (Ctenocephalides felis) in Cats (24 hours post-infestation)

| Day Post-Treatment | Efficacy (%) |

| 1 | 100 |

| 7 | 100 |

| 14 | 99.9 |

| 21 | 99.9 |

| 30 | 99.8 |

| Data from a study on the efficacy of lotilaner against adult cat fleas and flea eggs.[12] |

Table 4: Efficacy of Lotilaner Against Ear Mites (Otodectes cynotis) in Cats

| Time Post-Treatment | Mite Reduction (%) |

| Day 28 | 99.6 |

| Data from a study on the efficacy of lotilaner against experimentally induced Otodectes cynotis infestations in cats.[14][15] |

Experimental Protocols

The following are detailed protocols for establishing an in vivo animal model for lotilaner efficacy testing. These protocols are synthesized from methodologies reported in various published studies.

General Experimental Workflow

Caption: A generalized workflow for in vivo efficacy testing of lotilaner.

Protocol 1: Animal Selection and Acclimatization

-